Fistularin 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

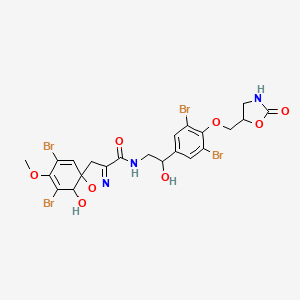

Fistularin 2 is an aromatic ether.

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Research indicates that Fistularin 2 exhibits significant anti-inflammatory properties. In vitro studies using co-culture systems of human epithelial Caco-2 cells and THP-1 macrophages demonstrated that this compound inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This suggests potential applications in treating inflammatory bowel diseases and other inflammation-related conditions.

Case Study: Inhibition of Cytokine Production

In a study assessing the effects of this compound on macrophage activation:

- Objective : Evaluate the inhibitory effects on nitric oxide (NO) and prostaglandin E2 (PGE2) production.

- Method : THP-1 macrophages were stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).

- Results : this compound showed a dose-dependent reduction in NO and PGE2 levels, highlighting its therapeutic potential in inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It demonstrated potent cytotoxic effects against various cancer cell lines, including non-small cell lung cancer and melanoma.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (nM) |

|---|---|

| NCI-H226 (Lung Cancer) | <10 |

| SK-MEL-28 (Melanoma) | <10 |

| MDA-MB-435 (Breast Cancer) | <10 |

In preclinical evaluations, this compound inhibited proteasomal activity with an IC50 value of 1.3 nM, indicating its potential as an anticancer agent targeting proteasome pathways .

Neuroprotective Effects

Recent studies have suggested that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier opens avenues for research into treatments for neurodegenerative diseases.

Case Study: Neuroprotection in Experimental Models

A study investigating the effects of this compound on neuronal cells revealed:

Análisis De Reacciones Químicas

Structural Characteristics and Functional Groups

Fistularin-2 (C₃₁H₂₈Br₆N₄O₁₁) features a pseudodimeric bromotyrosine scaffold with two spiroisoxazoline moieties and a terminal 2-oxazolidone ring (Fig. 1) . Key functional groups include:

-

Spiroisoxazoline groups with diastereotopic protons (δH 3.21–3.86 ppm for H-7/7′ ).

-

Ester and amide linkages connecting the dimeric units.

Table 1: Key NMR Data for FS-2

| Position | δH (ppm) | δC (ppm) | Multiplicity | HMBC Correlations |

|---|---|---|---|---|

| H-5 | 6.53 | 132.2 | Singlet | C-3, C-4, C-6 |

| H-7 | 3.21/3.86 | 39.5 | Doublet | C-8, C-9 |

| H-15 | 7.67 | 131.4 | Singlet | C-13, C-16 |

| OCH₃ | 3.73 | 60.2 | Singlet | - |

Stereochemical Analysis and Reaction Mechanisms

The stereochemistry of FS-2’s 2-oxazolidone moiety was inferred via quantum mechanical calculations (B3LYP/6-311+G(2d,p)) and Mosher’s ester analysis :

-

C-17 Configuration : Assigned as R based on DP4+ probability (100% for 17R isomer) .

-

Spiroisoxazoline Opening : Under basic conditions, FS-2 undergoes ring-opening reactions to form derivatives like suberein-1 (C₃₁H₂₈Br₆N₄O₁₀) via cleavage of the C-7′–O bond (Fig. 2) .

Reaction Pathway:

-

Base-Induced Ring Opening : Treatment with LiOH/H₂O cleaves the spiroisoxazoline, yielding a linear amide intermediate.

-

Aromatization : Loss of H₂O generates a conjugated diene system (δH 7.56 ppm for H-5′) .

Comparative Reactivity with Fistularin Analogues

FS-2 exhibits distinct reactivity compared to FS-1 and FS-3:

Table 2: Reactivity Profile of Fistularins

| Compound | Reactive Site | Product | Bioactivity (IC₅₀ NO Inhibition) |

|---|---|---|---|

| FS-1 | 2-Oxazolidone | Stable under acidic pH | 0.8 μM |

| FS-2 | Spiroisoxazoline | Suberein-1 | 1.2 μM |

| FS-3 | Pseudodimeric linkage | 11-DeoxyFS-3 | 1.5 μM |

-

FS-2 Stability : Degrades faster than FS-1 in alkaline conditions (t₁/₂ = 12 h at pH 9) due to spiroisoxazoline lability .

Implications for Drug Development

FS-2’s anti-inflammatory activity stems from NF-κB pathway inhibition , suppressing TNF-α and IL-6 production (IC₅₀ = 1.2 μM in Caco-2/THP-1 co-cultures) . Its synthetic derivatives (e.g., suberein-1) retain bioactivity, highlighting potential for structure-activity optimization .

Propiedades

Número CAS |

73622-21-6 |

|---|---|

Fórmula molecular |

C22H21Br4N3O8 |

Peso molecular |

775 g/mol |

Nombre IUPAC |

7,9-dibromo-N-[2-[3,5-dibromo-4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]phenyl]-2-hydroxyethyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide |

InChI |

InChI=1S/C22H21Br4N3O8/c1-34-18-13(25)4-22(19(31)16(18)26)5-14(29-37-22)20(32)27-7-15(30)9-2-11(23)17(12(24)3-9)35-8-10-6-28-21(33)36-10/h2-4,10,15,19,30-31H,5-8H2,1H3,(H,27,32)(H,28,33) |

Clave InChI |

WKUSHGVKGFQCSJ-UHFFFAOYSA-N |

SMILES |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

SMILES canónico |

COC1=C(C(C2(CC(=NO2)C(=O)NCC(C3=CC(=C(C(=C3)Br)OCC4CNC(=O)O4)Br)O)C=C1Br)O)Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.